1-[3'-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one
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Overview
Description
1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one involves multiple steps. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a urease inhibitor, which could have implications for treating conditions like peptic ulcers and kidney stones.
Materials Science: Its unique spiro structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various enzymes and proteins are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one involves its interaction with molecular targets such as urease enzymes. The compound likely inhibits urease by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of urea . This inhibition can reduce the formation of ammonia and other harmful byproducts, which are associated with various medical conditions.
Comparison with Similar Compounds
Similar Compounds
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea: This compound shares a similar thiourea skeleton and has been studied for its urease inhibitory activity.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another related compound with a thiazole structure, known for its antibacterial activity.
Uniqueness
1-[3’-(3-Chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C32H27ClN2OS2 |
---|---|
Molecular Weight |
555.2 g/mol |
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)-3',3'-bis(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone |
InChI |
InChI=1S/C32H27ClN2OS2/c1-20-12-16-24(17-13-20)31(25-18-14-21(2)15-19-25)26-8-5-6-9-27(26)32(38-31)35(34-30(37-32)23(4)36)29-11-7-10-28(33)22(29)3/h5-19H,1-4H3 |
InChI Key |
SGMFDAJGTALBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=C(C(=CC=C5)Cl)C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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